Home > Products > Building Blocks P5498 > Chloroquine Sulfate Monohydrate
Chloroquine Sulfate Monohydrate - 6823-83-2

Chloroquine Sulfate Monohydrate

Catalog Number: EVT-1764116
CAS Number: 6823-83-2
Molecular Formula: C18H30ClN3O5S
Molecular Weight: 436.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chloroquine sulfate monohydrate is a pharmaceutical compound primarily used as an antimalarial agent. It is derived from chloroquine, which was initially synthesized in the 1930s from the bark of the Cinchona tree. This compound has gained prominence due to its effectiveness against malaria, particularly in treating infections caused by Plasmodium falciparum, a resistant strain of malaria. Chloroquine sulfate monohydrate is classified under the category of antiprotozoal drugs and is also utilized in the treatment of certain autoimmune diseases like rheumatoid arthritis and lupus erythematosus.

Source and Classification

Chloroquine sulfate monohydrate is classified as an antimalarial drug, specifically under the aminoquinoline derivatives. Its chemical structure comprises a quinoline ring system with a side chain that includes a diethylamino group. The compound is often sourced from synthetic processes involving the modification of naturally occurring compounds or through total synthesis in laboratories.

Synthesis Analysis

Methods and Technical Details

The synthesis of chloroquine sulfate monohydrate typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4,7-dichloroquinoline and N,N-diethyl-1,4-pentanediamine as primary reactants.
  2. Formation of Chloroquine: The reaction proceeds through a series of steps including nucleophilic substitution and reductive amination to yield chloroquine.
  3. Salt Formation: Chloroquine is then converted into its sulfate form by reacting it with sulfuric acid, resulting in chloroquine sulfate.
  4. Crystallization: The final product is crystallized from water to obtain chloroquine sulfate monohydrate.
Molecular Structure Analysis

Structure and Data

Chloroquine sulfate monohydrate has a complex molecular structure characterized by its quinoline core. Its molecular formula is C18H26ClN3H2OH2SO4C_{18}H_{26}ClN_{3}\cdot H_{2}O\cdot H_{2}SO_{4} with a molecular weight of approximately 435.97 g/mol. The structure features:

  • A chloro group at positions 4 and 7 on the quinoline ring.
  • A diethylamino side chain that enhances its solubility and biological activity.

The compound's three-dimensional arrangement allows it to interact effectively with biological targets, particularly in the context of malaria treatment .

Chemical Reactions Analysis

Reactions and Technical Details

Chloroquine undergoes various chemical reactions that are crucial for its therapeutic action:

  1. Formation of Hemozoin: Chloroquine binds to heme, a byproduct of hemoglobin degradation in malaria parasites, preventing its polymerization into hemozoin. This inhibition leads to toxic accumulation of free heme within the parasite.
  2. Acid-Base Reactions: As a weak base, chloroquine can undergo protonation in acidic environments, which influences its solubility and absorption in biological systems .

These reactions are critical for understanding how chloroquine exerts its antimalarial effects.

Mechanism of Action

Process and Data

The mechanism of action of chloroquine involves several steps:

  1. Cellular Uptake: Chloroquine enters the malaria parasite through passive diffusion due to its lipophilic nature.
  2. Inhibition of Hemozoin Formation: Once inside, it binds to free heme molecules, preventing their conversion into hemozoin crystals.
  3. Toxic Accumulation: The accumulation of free heme disrupts the parasite's metabolism, leading to cell death.

This mechanism highlights chloroquine's role as a potent antimalarial agent by targeting the parasite's ability to detoxify heme .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chloroquine sulfate monohydrate exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and ethanol but insoluble in organic solvents like ether.
  • Melting Point: The melting point ranges between 200°C to 205°C.
  • pH: The pH of its aqueous solution is generally acidic due to the presence of sulfuric acid.

These properties are essential for its formulation and administration as a medication .

Applications

Scientific Uses

Chloroquine sulfate monohydrate has several applications beyond treating malaria:

  1. Antimalarial Treatment: Primarily used for treating uncomplicated cases of malaria caused by Plasmodium species.
  2. Autoimmune Disorders: Employed in managing conditions such as rheumatoid arthritis and systemic lupus erythematosus due to its immunomodulatory effects.
  3. Research Applications: Investigated for potential antiviral properties against various viruses, including SARS-CoV-2 during the COVID-19 pandemic.

These applications underscore the versatility and importance of chloroquine sulfate monohydrate in both clinical and research settings .

Synthesis Methodologies and Industrial Production

Historical Synthesis Routes and Patent Analysis

The synthesis of chloroquine sulfate monohydrate (C18H26ClN3·H2SO4·H2O, CAS 6823-83-2) originated in the 1930s with Johann Andersag's discovery of the 4-aminoquinoline scaffold [8]. Early industrial routes relied on condensing 4,7-dichloroquinoline with 4-diethylamino-1-methyl-butylamine using phenol as a catalyst at 120–130°C for 13–24 hours. However, phenol's toxicity (corrosive handling, difficult wastewater treatment) and low yields (∼60%) limited scalability [5]. Post-1960s patents addressed these issues:

  • Catalyst Innovation: Non-phenolic catalysts like Virahol reduced hepatotoxicity risks.
  • Raw Material Specifications: Requiring <10% 4,5-dichloro-quinoline impurity in the quinoline precursor and >97% purity in the amine minimized side reactions [1].
  • Solvent Safety: Later methods replaced genotoxic solvents (chloroform, ethylene dichloride) with safer alternatives like methyl isobutyl ketone (MIBK) during purification [5].

A significant advancement came in EP0512890A1, which eliminated benzene in salt formation. Instead, chloroquine base was dissolved in ethanol, cooled to 15–20°C, and treated with sulfuric acid at pH 5.0–6.0 to precipitate crude sulfate directly. This reduced solvent toxicity and simplified isolation [1].

Table 1: Evolution of Chloroquine Synthesis Routes

Patent/InnovationKey MethodologyYieldPurity Limitations
Early Phenolic ProcessPhenol catalysis, 130°C, 24h60–70%High phenol residues
CA2561987 (Solvent Switch)MIBK extraction, acetic anhydride acetylation80%Residual MIBK (>500 ppm)
EP0512890A1 (Direct Salt)Ethanol dilution, H2SO4 precipitation, pH 5.085%Ash content ≤0.1%
CN104230803A (Green Process)PASP-modified Fe3O4 nanoparticles, reduced crystallization time94%HPLC purity ≥99.6%, single impurity <0.1%

Optimization of Precipitation and Crystallization Techniques

Precipitation and crystallization critically determine the crystal habit, particle size distribution, and hydrate stability of chloroquine sulfate monohydrate. Early methods generated needle-like crystals with poor filtration characteristics. Modern approaches focus on controlled supersaturation and crystal engineering:

  • Ethanol-Acetone Antisolvent System: EP0512890A1 describes dissolving crude chloroquine sulfate in water (6× volume relative to H2SO4), heating to 85°C, and cooling to 11–12°C. Adding acetone (3× water volume) induces crystallization. This yields dense crystals ideal for filtration [1].
  • Ultrasound-Assisted Crystallization: Studies show ultrasound irradiation reduces induction time by 50% and narrows the metastable zone width (MSZW). It transforms needle-like crystals into rod-shaped morphologies (mean size: 9.6 μm vs. 157 μm without ultrasound), accelerating desolvation by 4× during drying [2].
  • Magnetic Nanoparticle Seeding: Poly(aspartic acid)-modified Fe3O4 nanoparticles act as heterogeneous nucleation sites. They cut lysozyme crystallization time from 24h to 60min—a strategy applicable to aminoquinolines. Optimal loading is 15% w/w relative to the API [9].

Critical parameters include:

  • Supersaturation (S): Maintained at 1.5–2.0 via controlled antisolvent addition.
  • Cooling Rate: Slow cooling (0.5°C/min) from 85°C to 20°C minimizes inclusions.
  • Stirring: 120 rpm ensures uniform mixing without crystal fracture [1] [9].

Table 2: Crystallization Techniques for Chloroquine Sulfate Monohydrate

TechniqueConditionsCrystal PropertiesProcess Efficiency
Conventional Cooling85°C → 11°C, no antisolventNeedles, 100–200 μm24 h, yield: 70%
Ethanol-Acetone Antisolvent85°C → 20°C, acetone 3× volumeRods, 50–100 μm6 h, yield: 85%
Ultrasound-Assisted20 kHz, 50 W/L, seedingUniform rods, 5–20 μm1 h, yield: 92%
Magnetic NanoparticleFe3O4-PASP, 15% w/w, 120 rpmSpheroids, 10–30 μmYield: 94%, purity: 99.6%

Scalability Challenges in Batch vs. Continuous Manufacturing

Batch manufacturing dominates chloroquine sulfate production but faces product variability, long cycle times (5–7 days), and high footpring. Continuous manufacturing (CM) offers smaller reactors, real-time PAT, and 30–50% cost reduction but confronts technical and regulatory barriers:

  • Crystallizer Fouling: Tubular crystallizers (e.g., slug flow crystallizers, SFC) clog with needle-like crystals. Solutions:
  • PTFE-lined tubes: Reduce crystal adhesion.
  • Ultrasound probes: Prevent agglomeration in flow cells [9].
  • Residence Time Distribution (RTD): Critical for purity control. MSMPR (mixed-suspension mixed-product removal) crystallizers handle 10–20 kg/day with RTD <30 min but require precise supersaturation control [4] [9].
  • Regulatory Uncertainty: ICH Q13 guidelines for CM remain under development. Only 8 CM-approved drugs exist globally, and regulators demand rigorous PAT validation (e.g., spectroscopic concentration monitoring) [4] [7].

Hybrid approaches gain traction: batch synthesis of chloroquine base followed by continuous salt formation in SFC crystallizers. SFCs produce 13 μm crystals with 85% yield vs. 60% in batch, enabling direct tablet compression without milling [9].

Scalability Comparison:

  • Batch: Utilizes 10,000L reactors; 40% equipment idle time; 5% batch failure rate.
  • Continuous: 500L SFC crystallizers; 90% utilization; ±2% quality variance [4] [7].

Properties

CAS Number

6823-83-2

Product Name

Chloroquine Sulfate Monohydrate

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;sulfuric acid;hydrate

Molecular Formula

C18H30ClN3O5S

Molecular Weight

436.0 g/mol

InChI

InChI=1S/C18H26ClN3.H2O4S.H2O/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3,4);1H2

InChI Key

XUPMECJTEQRJMD-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.O.OS(=O)(=O)O

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.